![molecular formula C10H18 B14608725 1,2-Dimethylbicyclo[2.2.2]octane CAS No. 60565-26-6](/img/structure/B14608725.png)
1,2-Dimethylbicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is part of the bicyclo[2.2.2]octane family, known for its rigidity and stability. The bicyclic structure provides interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. Zeolitic catalysts are used to facilitate the reaction, ensuring high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylbicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential interactions with biological molecules, providing insights into molecular recognition and binding.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2-Dimethylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can lead to changes in the molecular pathways, affecting biological processes. The compound’s stability and unique structure make it an effective tool for studying molecular interactions and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
Bicyclo[3.3.3]undecane: Features an even larger ring system compared to 1,2-Dimethylbicyclo[2.2.2]octane.
Uniqueness
This compound stands out due to its specific ring size and the presence of methyl groups, which influence its chemical reactivity and physical properties. The rigidity and stability of its structure make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Eigenschaften
CAS-Nummer |
60565-26-6 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1,2-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-8-7-9-3-5-10(8,2)6-4-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
DNMMOJFNWUQMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCC1(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


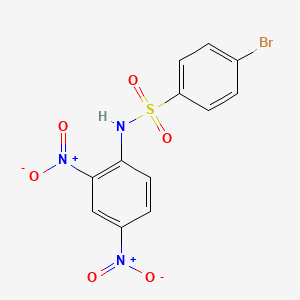
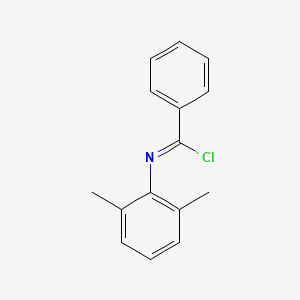
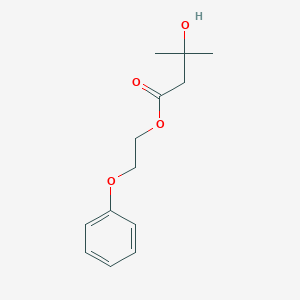
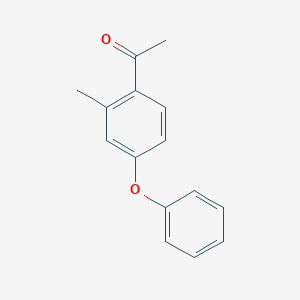
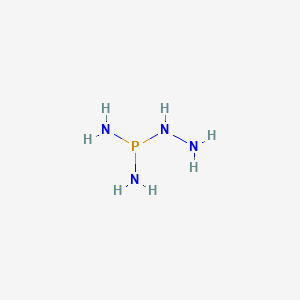
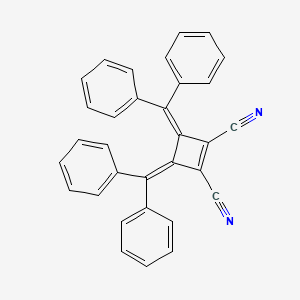
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

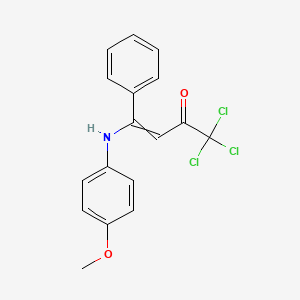

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
